molecular formula C16H16ClN2O5P B11417287 Dimethyl {5-[(2-chlorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(2-chlorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11417287
M. Wt: 382.73 g/mol
InChI Key: XKWGITFXSCMFCM-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(FURAN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a combination of various functional groups, including an oxazole ring, a furan ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(FURAN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions The process begins with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions The furan ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the process would also be a key consideration, with a focus on ensuring that the reactions can be carried out on a large scale without significant loss of efficiency or purity.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(FURAN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(FURAN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(FURAN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE would depend on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and in vitro assays, to elucidate the interactions and effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE: Similar structure but with a thiophene ring instead of a furan ring.

    DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(PYRIDIN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(FURAN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16ClN2O5P

Molecular Weight

382.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-dimethoxyphosphoryl-2-(furan-2-yl)-1,3-oxazol-5-amine

InChI

InChI=1S/C16H16ClN2O5P/c1-21-25(20,22-2)16-15(18-10-11-6-3-4-7-12(11)17)24-14(19-16)13-8-5-9-23-13/h3-9,18H,10H2,1-2H3

InChI Key

XKWGITFXSCMFCM-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=CO2)NCC3=CC=CC=C3Cl)OC

Origin of Product

United States

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